molecular formula C13H14N2 B189196 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile CAS No. 26019-47-6

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile

Cat. No.: B189196
CAS No.: 26019-47-6
M. Wt: 198.26 g/mol
InChI Key: IUOGDYFHVOLNEQ-UHFFFAOYSA-N
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Description

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 2 and 3, and a propanenitrile group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylindole with a suitable nitrile source under specific conditions. For example, the reaction of 2,3-dimethylindole with 2,2-diarylacetonitriles in the presence of a Brønsted acid catalyst can lead to the formation of this compound . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, silica gel as an additive, and p-toluenesulfonic acid monohydrate as a catalyst in dichloromethane at 30°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can produce fully hydrogenated products such as 8H-2,3-Dimethylindole .

Mechanism of Action

The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons . This allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be compared with other similar compounds to highlight its uniqueness:

    2,3-Dimethylindole: This compound shares the same indole core but lacks the propanenitrile group.

    2,3-Dimethylindole-1-acetonitrile: Similar to this compound, but with a shorter nitrile side chain. It is used in different synthetic applications and has distinct reactivity.

    2,3-Dimethylindole-1-butanenitrile: This compound has a longer nitrile side chain and may exhibit different physical and chemical properties compared to this compound.

Properties

IUPAC Name

3-(2,3-dimethylindol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGDYFHVOLNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400304
Record name 2,3-Dimethylindole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26019-47-6
Record name 2,3-Dimethylindole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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